![molecular formula C19H13BrN4O2S B2482727 6-(苯并[d][1,3]二氧杂环-5-基)-3-((4-溴苄基)硫代)-[1,2,4]三唑并[4,3-b]吡啶嗪 CAS No. 896009-51-1](/img/structure/B2482727.png)
6-(苯并[d][1,3]二氧杂环-5-基)-3-((4-溴苄基)硫代)-[1,2,4]三唑并[4,3-b]吡啶嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related triazolo[4,3-b]pyridazine derivatives often involves multi-step chemical reactions that start from basic heterocyclic precursors. For example, a similar compound, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, was synthesized by treating 2-(4-chloro-3 methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by various reagent additions and heating procedures to achieve the desired structure (Sallam et al., 2021). Such methodologies typically involve nucleophilic substitution reactions, condensation, and cyclization steps, tailored to introduce specific functional groups and achieve the complex triazolopyridazine core.
Molecular Structure Analysis
The molecular structure of triazolopyridazine derivatives is characterized by X-ray diffraction (XRD) techniques, confirming the crystalline structure and spatial configuration. For instance, Sallam et al. (2021) elucidated the structure through spectroscopic techniques and XRD, revealing the compound's crystallization in the monoclinic crystal system with the space group P21/c. Density Functional Theory (DFT) calculations help in understanding the electronic structure, including the HOMO-LUMO energy gap, which is significant for assessing the compound's reactivity and stability.
Chemical Reactions and Properties
Triazolopyridazine compounds undergo various chemical reactions based on their functional groups. They can participate in nucleophilic substitution reactions, given the presence of halogens, or engage in further cyclization reactions to form new heterocyclic systems. The specific chemical behavior can be influenced by substituents on the triazolopyridazine ring, affecting the compound's reactivity towards different reagents and conditions.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility in different solvents, and crystalline structure, are determined through experimental measurements. These properties are crucial for understanding the compound's behavior in chemical reactions and potential pharmaceutical formulations.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards various chemical reagents, and stability under different conditions, are essential for predicting how these compounds might be modified or react during synthesis and their potential interactions in biological systems. Theoretical studies, such as DFT calculations, provide insights into the compound's electronic structure, predicting reactivity and interactions with biological targets.
For a more in-depth exploration and additional studies related to similar compounds, visit consensus.app.
科学研究应用
抗增殖活性
- 一项研究探讨了一系列[1,2,4]三唑并[4,3-b]吡啶嗪-6-氧衍生物,揭示了它们抑制内皮细胞和肿瘤细胞增殖的能力。这表明了它们在抗增殖疗法中的潜在应用(Ilić等,2011)。
结构分析和潜在的药用重要性
- 对吡啶嗪类似物的研究,包括[1,2,4]三唑并[4,3-b]吡啶嗪的衍生物,突出了它们的重要药用价值。进行了结构分析和密度泛函理论计算,以了解它们的化学性质(Sallam et al., 2021)。
抗糖尿病药物开发
- 合成了一系列三唑基吡啶嗪-6-基取代哌嗪,并对其进行了二肽基肽酶-4抑制评估,表明它们作为抗糖尿病药物的潜力(Bindu et al., 2019)。
前列腺癌治疗
- 一种三唑基吡啶嗪的衍生物被确定为治疗晚期前列腺癌的临床候选药物,展示了它在癌症治疗中的潜力(Bradbury et al., 2013)。
抗病毒活性
- 新型三唑基吡啶嗪的衍生物展示了对甲型肝炎病毒的有希望的抗病毒活性,表明了它们在抗病毒药物开发中的潜力(Shamroukh & Ali, 2008)。
抗组胺活性和嗜酸性粒细胞抑制
- 带有环胺基的融合吡啶嗪显示出抗组胺活性和对嗜酸性粒细胞趋化抑制作用,暗示了它们在过敏和炎症症状中的应用(Gyoten et al., 2003)。
属性
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-3-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O2S/c20-14-4-1-12(2-5-14)10-27-19-22-21-18-8-6-15(23-24(18)19)13-3-7-16-17(9-13)26-11-25-16/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXORIBFFQXAGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4SCC5=CC=C(C=C5)Br)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2482644.png)
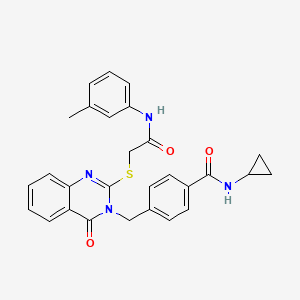
![(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2482649.png)
![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)benzyl]thiourea](/img/structure/B2482651.png)
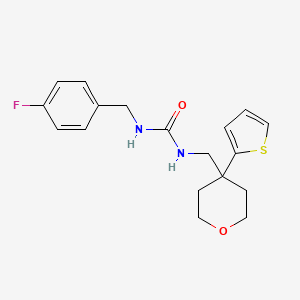
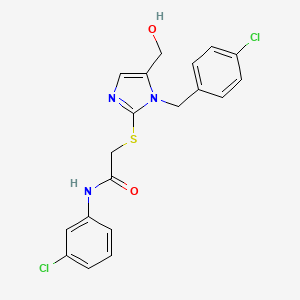
![Ethyl 2-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2482657.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2482658.png)


![N-(4-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2482662.png)
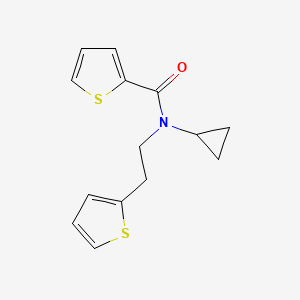
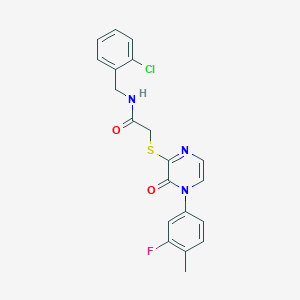
![2,6-Dichloro-N-[(2-ethyltriazol-4-yl)methyl]-7-methylpurin-8-amine](/img/structure/B2482666.png)